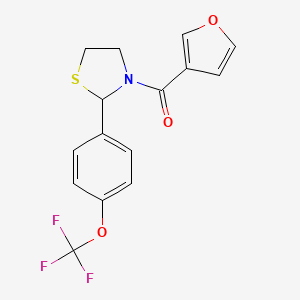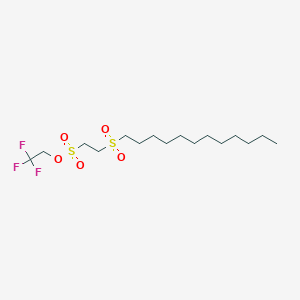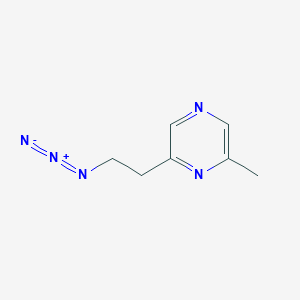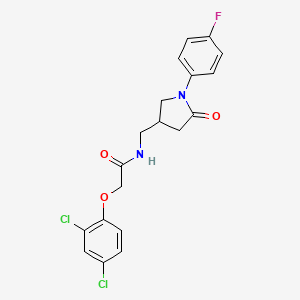![molecular formula C10H10Cl2F3NO B2892083 3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 478081-29-7](/img/structure/B2892083.png)
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol” is a chemical compound . It’s structurally similar to 2-((3,4-Dichlorobenzyl)amino)ethanol , which is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds involves the ammoxidation of dichlorobenzyl chloride . This process yields a higher yield at a much lower reaction temperature compared to the ammoxidation of dichlorotoluene .Molecular Structure Analysis
The molecular formula of “3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol” is C10H10Cl2F3NO . It’s structurally similar to 2-((3,4-Dichlorobenzyl)amino)ethanol, which has a molecular formula of C9H11Cl2NO .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol” are not available, similar compounds like tryptophan undergo chemical modifications in proteins .科学的研究の応用
Chemical Synthesis
This compound serves as an intermediate in the synthesis of dichlorobenzonitriles (DCBNs), which are crucial for producing fine chemicals. The ammoxidation of dichlorotoluenes is a key process for DCBN production, and this compound can be used to synthesize 2,4-DCBN at lower temperatures, offering a more efficient route .
Medicine
In the pharmaceutical industry, derivatives of this compound are explored for their potential biological activities. Indole derivatives, for example, exhibit a range of biological activities including antiviral, anti-inflammatory, and anticancer properties . This compound could be a precursor in synthesizing such bioactive molecules.
Agriculture
The compound’s derivatives are investigated for their use in developing antiviral and anti-infective drugs, which can be crucial for protecting crops from viral diseases . This application is particularly important for ensuring food security and sustainable agricultural practices.
Material Science
In material science, this compound’s derivatives are used as intermediates in the production of engineering plastics, dyes, and photosensitive materials . These materials are essential for various industries, including automotive, aerospace, and electronics.
Environmental Science
The compound plays a role in the production of herbicides and pesticides . Its derivatives can be designed to target specific pests and weeds, reducing the environmental impact of agriculture by minimizing the need for broad-spectrum chemicals.
Analytical Chemistry
While direct applications in analytical chemistry are not explicitly mentioned, the compound’s derivatives could potentially be used as standards or reagents in various analytical methods, given their defined structure and properties .
Antimicrobial Agents
The compound’s derivatives can be used to synthesize bidentate Schiff base ligands, which, upon complexation with metals, have shown potential as antimicrobial agents . This application is significant in the fight against antibiotic-resistant bacteria.
Catalysis
In catalysis, the compound could be involved in the development of novel catalysts for chemical reactions, such as ammoxidation, which is a critical reaction for the synthesis of nitriles used in various industrial applications .
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2F3NO/c11-7-2-1-6(8(12)3-7)4-16-5-9(17)10(13,14)15/h1-3,9,16-17H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEADNLRSYFUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N''-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2892003.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2892006.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2892008.png)

![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)



![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)